molecular formula C12H9N3O5 B1608609 2-(2,4-Dinitroanilino)phenol CAS No. 6358-23-2

2-(2,4-Dinitroanilino)phenol

Cat. No. B1608609
CAS RN: 6358-23-2
M. Wt: 275.22 g/mol
InChI Key: IKBVHBLOMZBKQR-UHFFFAOYSA-N
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Description

2-(2,4-Dinitroanilino)phenol is an organonitrate/phenol . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The linear formula for this compound is C12H9N3O5 . Its molecular weight is 275.223 .


Chemical Reactions Analysis

Organonitrate compounds like this compound range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .


Physical And Chemical Properties Analysis

This compound is insoluble in water . It is likely combustible, given its classification as an organonitrate/phenol .

Mechanism of Action

Target of Action

The primary targets of 2-(2,4-Dinitroanilino)phenol are tubulin proteins in plants and protists . These proteins are crucial for the formation of microtubules, which are a key component of the cell’s cytoskeleton and play a vital role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

This compound acts as a microtubule inhibitor . It interacts with its targets, the tubulin proteins, disrupting the formation of microtubules. This disruption affects the mitotic process, leading to multinucleate cells and arrested metaphase . The compound’s mode of action is similar to that of other dinitroaniline herbicides, such as trifluralin and pendimethalin .

Biochemical Pathways

The disruption of microtubule formation by this compound affects several biochemical pathways. The most significant effect is the inhibition of cell division, which leads to the formation of multinucleate cells . This can result in abnormal growth patterns, including inhibited lateral root development and swelling of the root tip .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is insoluble in water , which may affect its bioavailability and distribution within the organism.

Result of Action

The action of this compound results in significant morphological changes in the organism. These include swelling of the root tip, inhibited lateral root development, and the formation of multinucleate cells . These changes can lead to stunted growth and the development of a dark green color in plants .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its insolubility in water may affect its distribution in the environment and its uptake by organisms. Additionally, it is an organonitrate compound, which can act as a strong oxidizing agent . This means that it may react vigorously with reducing agents, potentially leading to a detonation .

Advantages and Limitations for Lab Experiments

2-(2,4-Dinitroanilino)phenol has a number of advantages for use in lab experiments. The compound is relatively inexpensive and easy to synthesize. This compound is also highly effective against a wide range of pests and weeds, making it a valuable tool for agricultural research. However, this compound has a number of limitations as well. The compound is highly toxic and must be handled with care. In addition, this compound has been shown to have a number of negative effects on the environment, including soil contamination and water pollution.

Future Directions

There are a number of future directions for research on 2-(2,4-Dinitroanilino)phenol. One area of interest is the development of new synthetic methods for the compound, with a focus on reducing the environmental impact of the synthesis process. Another area of interest is the development of new formulations of this compound that are less toxic and more environmentally friendly. Finally, there is a need for further research into the mechanism of action of this compound, with a focus on identifying new targets for the compound and developing new applications for its use.

Scientific Research Applications

2-(2,4-Dinitroanilino)phenol has been used extensively in scientific research due to its pesticidal and herbicidal properties. The compound has been used to study the effects of pesticides on the environment and on human health. This compound has also been used in the treatment of parasitic infections in animals, such as trypanosomiasis and leishmaniasis.

Safety and Hazards

2-(2,4-Dinitroanilino)phenol is classified as a flammable solid . It is a local irritant and may cause irritation of the skin, eyes, and mucous membranes . It is also a strong oxidizing agent and can react vigorously with reducing agents .

properties

IUPAC Name

2-(2,4-dinitroanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-12-4-2-1-3-10(12)13-9-6-5-8(14(17)18)7-11(9)15(19)20/h1-7,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBVHBLOMZBKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Record name 2-(2,4-DINITROANILINO)PHENOL
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DSSTOX Substance ID

DTXSID9025160
Record name 2-(2,4-Dinitroanilino)phenol
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Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

2-(2,4-dinitroanilino)phenol appears as orange crystals. (NTP, 1992)
Record name 2-(2,4-DINITROANILINO)PHENOL
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-(2,4-DINITROANILINO)PHENOL
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CAS RN

6358-23-2
Record name 2-(2,4-DINITROANILINO)PHENOL
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Phenol, o-(2,4-dinitroanilino)-
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Record name Phenol,4-dinitroanilino)-
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Record name 2-(2,4-Dinitroanilino)phenol
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Record name 2-(2,4-Dinitroanilino)phenol
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Melting Point

374 to 401 °F (NTP, 1992)
Record name 2-(2,4-DINITROANILINO)PHENOL
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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